molecular formula C8H5ClF5N3O B1436349 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide CAS No. 1823183-73-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

Cat. No. B1436349
M. Wt: 289.59 g/mol
InChI Key: BIWDSKONRIXMDF-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions, respectively . The compound also contains a difluoroacetohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would likely result in regions of partial negative charge, while the carbon and hydrogen atoms would have regions of partial positive charge .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the difluoroacetohydrazide group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups and the overall molecular shape would affect its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Synthesis and Intermediates in Chemical Production

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide, as a chemical compound, plays a significant role in the synthesis of various chemical products. It is a key intermediate in the production of pesticides, demonstrating the compound's relevance in agricultural chemistry. The synthesis processes of related pyridine derivatives, such as 2,3-Dichloro-5-trifluoromethyl pyridine, have been extensively studied, highlighting the importance of these compounds in the synthesis of agrochemicals. These processes are valuable for the development of new pesticides and contribute to advancements in agricultural productivity and pest control (Lu Xin-xin, 2006; Li Zheng-xiong, 2004).

Role in Pharmaceutical and Biochemical Research

This compound's derivatives have been explored for their potential in pharmaceutical and biochemical applications. For instance, novel series of pyridine derivatives bearing biologically active moieties have been synthesized, using similar compounds as key intermediates. These derivatives have shown promising results in anticancer activity, highlighting the compound's potential in medicinal chemistry and drug development. The synthesis of these derivatives involves intricate chemical reactions, showcasing the compound's versatility and its role in creating new therapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).

Antimicrobial and Antioxidant Properties

Research has also delved into the synthesis of compounds with antimicrobial and antioxidant properties, using related pyridine derivatives. These studies contribute to the understanding of how such compounds can be utilized to combat microbial infections and oxidative stress, further extending their application beyond traditional chemical synthesis into the realms of healthcare and disease prevention. The development of compounds with these properties could lead to new treatments for infectious diseases and conditions associated with oxidative stress (H. Bonacorso et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling of this compound should be done with appropriate safety measures .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5N3O/c9-4-1-3(8(12,13)14)2-16-5(4)7(10,11)6(18)17-15/h1-2H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWDSKONRIXMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)NN)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 3
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 4
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

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